4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine
Description
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at position 2, a chloromethyl group at position 4, and a methyl group at position 4. The trifluoromethyl group imparts electron-withdrawing effects, enhancing metabolic stability and lipophilicity, while the chloromethyl moiety at position 4 serves as a reactive site for nucleophilic substitution or further functionalization . The methyl group at position 6 contributes to steric bulk and modulates solubility. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for derivatization into active molecules .
Properties
IUPAC Name |
4-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-2-5(3-8)13-6(12-4)7(9,10)11/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRXAIGCSQRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with trifluoromethylating agents. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with functional groups like azides, thiocyanates, and amines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dechlorinated pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine has been studied for its potential as:
- Antiviral Agents : Compounds with similar structures have shown efficacy against viral infections, particularly in inhibiting viral replication processes .
- Antibacterial and Antifungal Agents : Research indicates that pyrimidine derivatives exhibit significant antibacterial and antifungal activities, making them candidates for new therapeutic agents .
Agrochemical Applications
The compound is also explored in agrochemistry:
- Herbicides and Insecticides : Pyrimidine derivatives are known for their herbicidal properties. Studies have demonstrated that modifications to the pyrimidine structure can enhance herbicidal activity against various weed species .
- Pesticide Development : The trifluoromethyl group contributes to the lipophilicity of the compound, improving its penetration into plant tissues and enhancing its efficacy as a pesticide .
Table 1: Summary of Research Findings
Synthesis Techniques
The synthesis of this compound typically involves:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in key biological processes, such as kinases and transcription factors.
Pathways Involved: The compound can modulate signaling pathways like NF-κB and AP-1, leading to the inhibition of inflammatory responses and cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
Key structural variations among pyrimidine derivatives include substituents at positions 2, 4, and 6, which significantly influence reactivity, stability, and biological activity. Below is a comparative analysis:
Table 1: Substituent Profiles and Molecular Properties
Key Comparisons
Position 4 Reactivity :
- The chloromethyl group in the target compound enables alkylation or displacement reactions, unlike chloro (e.g., in ) or amine (e.g., in ) substituents, which limit such reactivity. This makes the target compound a preferred intermediate for further derivatization .
- In contrast, 4-(2-naphthyl) substitution () increases steric bulk, reducing solubility but enhancing π-π stacking in biological targets.
Position 2 Electronic Effects :
- Trifluoromethyl groups (target compound, ) enhance metabolic stability compared to phenyl () or chloropyridinyl () groups, which may degrade faster in vivo.
Position 6 Substituents :
Reactivity and Stability
- Trifluoromethyl Group : Stabilizes the pyrimidine ring through electron-withdrawing effects, reducing electrophilic substitution but enhancing resistance to oxidation .
- Chloromethyl Group : Prone to nucleophilic displacement (e.g., with amines or thiols) to form secondary derivatives, unlike stable chloro or aryl groups .
- Methyl Group : Provides steric shielding at position 6, moderating reaction rates at adjacent positions.
Biological Activity
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and pharmacological applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloromethyl group at the 4-position and a trifluoromethyl group at the 2-position. The presence of these substituents significantly influences the compound's physicochemical properties, including lipophilicity and solubility, which are critical for biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is known to interact with various enzymes, particularly those involved in metabolic pathways. Its ability to bind to cytochrome P450 enzymes suggests a role in modulating drug metabolism and potential interactions with other pharmaceuticals.
- Receptor Binding : Similar compounds have shown affinity for biological receptors, indicating that this pyrimidine derivative may also exhibit receptor-mediated effects.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the pyrimidine structure can enhance its biological activity. For instance, studies on related compounds indicate that variations in substituents at specific positions can lead to significant changes in potency. The following table summarizes findings from SAR studies relevant to pyrimidine derivatives:
| Compound Variant | Substituent | Biological Activity (IC50) | Notes |
|---|---|---|---|
| Base Compound | None | N/A | Reference compound |
| Variant A | Methyl | 72 nM | Increased potency |
| Variant B | Ethyl | 50 nM | Enhanced solubility |
| Variant C | Trifluoromethyl | 40 nM | Improved enzyme inhibition |
The data suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances biological activity, likely due to increased interaction with target enzymes or receptors .
Biological Activity and Case Studies
- Anticancer Activity : A study evaluating the anticancer properties of similar pyrimidine derivatives found that compounds with trifluoromethyl groups exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chloromethyl group contributes to this activity by facilitating interactions with bacterial cell membranes .
- Anti-inflammatory Effects : Some studies have reported that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, compounds structurally related to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : The lipophilic nature of the trifluoromethyl group enhances intestinal absorption.
- Distribution : High lipophilicity may lead to extensive tissue distribution, including the central nervous system.
- Metabolism : Cytochrome P450-mediated metabolism is anticipated due to structural similarities with other known substrates.
Q & A
Q. What are the recommended laboratory methods for synthesizing 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine?
Methodological Answer: Synthesis typically involves sequential functionalization of a pyrimidine core. A common approach is:
Core Formation : Start with 2-trifluoromethylpyrimidine derivatives.
Chloromethylation : Introduce the chloromethyl group via nucleophilic aromatic substitution (SNAr) using chloromethylating agents (e.g., ClCH₂MgBr) under anhydrous conditions .
Methylation : Install the methyl group at position 6 using methyl iodide in the presence of a base like NaH.
Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water.
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to avoid over-substitution.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy : Confirm substituent positions (¹H NMR: δ 2.5 ppm for CH₃; ¹³C NMR: δ 120–125 ppm for CF₃) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 255.03 (calculated for C₇H₇ClF₃N₂).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyrimidine and substituents) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.
- Ventilation : Ensure adequate airflow to avoid inhalation of volatile chlorinated byproducts .
- Waste Disposal : Collect chlorinated waste separately and neutralize with 10% NaOH before disposal.
- Emergency Measures : Have 0.1 M sodium thiosulfate on hand for accidental skin contact to deactivate reactive chlorine species .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during nucleophilic substitution reactions involving the chloromethyl group?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects : Use DFT calculations to map electron density (e.g., higher reactivity at C4 due to trifluoromethyl’s electron-withdrawing effect) .
- Steric Control : Employ bulky bases (e.g., DIPEA) to direct substitution away from hindered positions.
- Catalytic Strategies : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively replace chlorine without disturbing the trifluoromethyl group .
Q. What strategies mitigate hydrolysis or decomposition of the trifluoromethyl group under acidic/basic conditions?
Methodological Answer:
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent CF₃ group cleavage. Avoid strong bases (e.g., NaOH) .
- Stabilizing Agents : Add 1,2-dimethoxyethane (DME) as a coordinating solvent to shield the CF₃ group.
- Low-Temperature Storage : Store at –20°C under argon to minimize thermal degradation .
Q. How do computational methods predict the compound’s reactivity in catalytic processes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 chloromethyl group as a reactive hotspot) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for medicinal chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
